molecular formula C19H17NO2 B14144597 N-(4-ethoxyphenyl)naphthalene-2-carboxamide CAS No. 443672-28-4

N-(4-ethoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B14144597
CAS No.: 443672-28-4
M. Wt: 291.3 g/mol
InChI Key: FZPKXAQMHYOGIG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C19H17NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethoxyphenyl group attached to the naphthalene ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 4-ethoxyaniline with naphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as phosphorus trichloride (PCl3) or a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane or chlorobenzene. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis (programmed cell death) . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy group at the para position of the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

443672-28-4

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO2/c1-2-22-18-11-9-17(10-12-18)20-19(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,2H2,1H3,(H,20,21)

InChI Key

FZPKXAQMHYOGIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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